molecular formula C6H8N2O B2556469 1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 72430-57-0

1-(oxiran-2-ylmethyl)-1H-pyrazole

カタログ番号 B2556469
CAS番号: 72430-57-0
分子量: 124.143
InChIキー: KNNLVTFDVNTISF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .


Synthesis Analysis

The synthesis of “1-(oxiran-2-ylmethyl)-1H-pyrazole” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .


Molecular Structure Analysis

The molecular structure of “1-(oxiran-2-ylmethyl)-1H-pyrazole” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(oxiran-2-ylmethyl)-1H-pyrazole” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(oxiran-2-ylmethyl)-1H-pyrazole” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

将来の方向性

The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “1-(oxiran-2-ylmethyl)-1H-pyrazole” may also have potential applications in medical chemistry.

特性

IUPAC Name

1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLVTFDVNTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxiran-2-ylmethyl)-1H-pyrazole

Synthesis routes and methods

Procedure details

Compounds of formula 2. Reaction of sodium hydroxide with appropriate 1H-pyrazole starting material in neat epichlorohydrin at room temperature furnishes the corresponding 1-oxiranylmethyl-1H-pyrazole compound. To this product is added distilled water and an excess of secondary amine. The reaction mixture is then heated at moderate to high temperature (˜80° C.) for several hours. After suitable work-up (typically column chromatography), the corresponding 1-amino-3-(pyrazol-1-yl)-propan-2-ol compound is isolated.
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
24
Citations
SL Shen, J Zhu, M Li, BX Zhao, JY Miao - European journal of medicinal …, 2012 - Elsevier
A series of novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives with optical activity (4) was synthesized by microwave-assisted reaction …
Number of citations: 48 www.sciencedirect.com
M Veikšaitė, K Dzedulionytė, B Moravek… - … conference CCT-2023 …, 2023 - epubl.ktu.edu
[eng] It is known that 1, 4-diazepine heterocycles fused with nitrogen-based heterocycles exhibit diverse biological properties such as antimalarial [1], antitumor [2] and antiviral [3] …
Number of citations: 0 epubl.ktu.edu
SL Shen, JH Shao, JZ Luo, JT Liu, JY Miao… - European Journal of …, 2013 - Elsevier
A series of novel 2-ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives with optical activity (2) was synthesized in the microwave-…
Number of citations: 32 www.sciencedirect.com
C Brullo, R Ricciarelli, J Prickaerts, O Arancio… - European Journal of …, 2016 - Elsevier
Phosphodiesterase type 4D (PDE4D) has been indicated as a promising target for treating neurodegenerative pathologies such as Alzheimer's Disease (AD). By preventing cAMP …
Number of citations: 32 www.sciencedirect.com
HN Hafez, AR El-Gazzar - Molecules, 2016 - mdpi.com
A series of novel pyrazole-5-carboxylate containing N-triazole derivatives 3, 4; different heterocyclic amines 7a–b and 10a–b; pyrazolo [4, 3-d] pyrimidine containing sulfa drugs 14a, b; …
Number of citations: 17 www.mdpi.com
R Ricciarelli, C Brullo, J Prickaerts, O Arancio, C Villa… - Scientific reports, 2017 - nature.com
Memory loss characterizes several neurodegenerative disorders, including Alzheimer’s disease (AD). Inhibition of type 4 phosphodiesterase (PDE4) and elevation of cyclic adenosine …
Number of citations: 62 www.nature.com
D Paliovkinas, ŽS Žielienė, E Servienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
A Valys, ŽS Žielienė, S Serva, E Servienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
K Bukėnaitė, D Čepukoit, D Burokienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
S Jaseliūnaitė, D Čepukoit, D Burokienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。